Capsidiol

Description

Structure

3D Structure

Properties

IUPAC Name |

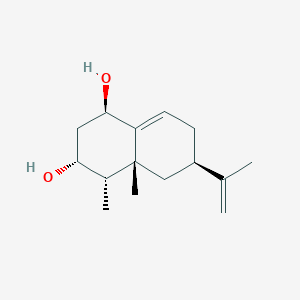

(1R,3R,4S,4aR,6R)-4,4a-dimethyl-6-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O2/c1-9(2)11-5-6-12-14(17)7-13(16)10(3)15(12,4)8-11/h6,10-11,13-14,16-17H,1,5,7-8H2,2-4H3/t10-,11-,13-,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXXSHQYDJWZXPB-OKNSCYNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(C2=CCC(CC12C)C(=C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](C[C@H](C2=CC[C@H](C[C@]12C)C(=C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50190703 | |

| Record name | Capsidiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Capsidiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002352 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

37208-05-2 | |

| Record name | (+)-Capsidiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37208-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Capsidiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037208052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Capsidiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,3R,4S,4aR,6R)-4,4a-dimethyl-6-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalene-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAPSIDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O869T5P54 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Capsidiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002352 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery and Isolation of Capsidiol from Capsicum annuum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capsidiol, a bicyclic sesquiterpenoid phytoalexin, stands as a key component in the defense arsenal of solanaceous plants, most notably Capsicum annuum (pepper). Its discovery and subsequent characterization have paved the way for a deeper understanding of plant-pathogen interactions and have opened avenues for its potential application in agriculture and medicine. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways that govern its production.

Discovery and Biological Significance

This compound was first identified as an antifungal compound produced by sweet peppers (Capsicum annuum) in response to fungal infection.[1] It is classified as a phytoalexin, a low molecular weight antimicrobial compound that is synthesized by and accumulates in plants after exposure to microorganisms.[1] The production of this compound is a hallmark of the plant's long-term induced defense response.[1] Beyond its potent antifungal activity, recent studies have unveiled its immunomodulatory and anti-neuroinflammatory properties, suggesting its potential for therapeutic applications.[2]

Biosynthesis of this compound

This compound is synthesized via the mevalonate pathway, a fundamental route for the production of isoprenoids in plants. The biosynthesis begins with the cyclization of farnesyl pyrophosphate (FPP), a 15-carbon isoprenoid, to form the intermediate 5-epi-aristolochene. This crucial step is catalyzed by the enzyme 5-epi-aristolochene synthase (EAS). Subsequently, 5-epi-aristolochene is hydroxylated by a cytochrome P450 enzyme, 5-epi-aristolochene-1,3-dihydroxylase (EAH), to yield this compound.

Data Presentation: Elicitation and Yield of this compound

The production of this compound in Capsicum annuum can be induced by various biotic and abiotic elicitors. The yield of this compound is dependent on the type of elicitor, its concentration, the duration of exposure, and the pepper cultivar. The following tables summarize quantitative data on this compound production from various studies.

| Elicitor | Plant Material | Concentration | Incubation Time (hours) | Maximum this compound Yield | Reference |

| Cellulase | C. annuum root cultures | 10 mg/flask | 24 | Not specified in absolute amount, but maximal production observed | [3] |

| Arachidonic Acid | C. annuum fruit tissue | 1 mM | 6 (for H2O2 peak) | Not specified in absolute amount, but induction observed | [4] |

| Pepper Cultivar | Elicitor/Infection | This compound Production Comparison | Reference |

| Hanbyul (susceptible) | Phytophthora capsici | Lower this compound accumulation | [5] |

| Kingkun (resistant) | Phytophthora capsici | Higher this compound accumulation | [5] |

Experimental Protocols

Elicitation of this compound Production in Capsicum annuum Cell Suspension Cultures

This protocol is a generalized procedure based on methodologies described for inducing phytoalexin production.

Materials:

-

Capsicum annuum cell suspension culture

-

Growth medium (e.g., Murashige and Skoog medium supplemented with appropriate hormones)

-

Elicitor solution (e.g., Cellulase dissolved in sterile water, filter-sterilized)

-

Sterile flasks

-

Shaker incubator

Procedure:

-

Establish a healthy, actively growing cell suspension culture of Capsicum annuum.

-

Subculture the cells into fresh growth medium in sterile flasks.

-

Allow the cells to grow for a specified period to reach the mid-logarithmic growth phase.

-

Prepare a stock solution of the cellulase elicitor and filter-sterilize it.

-

Add the sterile elicitor solution to the cell cultures to achieve the desired final concentration (e.g., 5-30 µg/ml).

-

Incubate the elicited cultures on a shaker at a constant speed and temperature (e.g., 120 rpm at 25°C) in the dark.

-

Harvest the cells and the culture medium at various time points (e.g., 0, 6, 12, 24, 48 hours) post-elicitation.

-

Separate the cells from the medium by filtration or centrifugation for subsequent extraction and analysis.

Extraction of this compound

This protocol outlines a general method for the extraction of this compound from plant material or culture medium.

Materials:

-

Elicited plant tissue (e.g., fruits, leaves, cultured cells) or culture medium

-

Homogenizer or mortar and pestle

-

Organic solvent (e.g., ethanol, methanol, or ethyl acetate)

-

Separatory funnel

-

Rotary evaporator

-

Filter paper

Procedure:

-

Harvest the elicited plant material and freeze-dry or use fresh.

-

Homogenize the plant tissue in the presence of an organic solvent (e.g., 80% ethanol).

-

For culture medium, perform a liquid-liquid extraction with an immiscible organic solvent like ethyl acetate.

-

Stir or shake the mixture for an extended period (e.g., 24 hours) at room temperature to ensure complete extraction.

-

Filter the mixture to remove solid plant debris.

-

If a liquid-liquid extraction was performed, separate the organic phase using a separatory funnel.

-

Concentrate the organic extract under reduced pressure using a rotary evaporator to obtain the crude this compound extract.

Purification of this compound

This protocol describes a general workflow for purifying this compound from the crude extract using column chromatography and High-Performance Liquid Chromatography (HPLC).

Materials:

-

Crude this compound extract

-

Silica gel for column chromatography

-

Glass column

-

Solvent system for column chromatography (e.g., a gradient of hexane and ethyl acetate)

-

HPLC system with a suitable column (e.g., C18)

-

Mobile phase for HPLC (e.g., a gradient of acetonitrile and water)

-

Fraction collector

Procedure: a. Column Chromatography:

-

Prepare a silica gel slurry in the initial, non-polar solvent of the gradient.

-

Pack the glass column with the silica gel slurry.

-

Dissolve the crude extract in a minimal amount of the initial solvent and load it onto the column.

-

Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Pool the fractions containing this compound.

-

Evaporate the solvent from the pooled fractions.

b. High-Performance Liquid Chromatography (HPLC):

-

Dissolve the partially purified extract in the HPLC mobile phase.

-

Filter the sample through a syringe filter.

-

Inject the sample into the HPLC system.

-

Run the HPLC with a suitable gradient program to separate the components.

-

Monitor the elution profile using a UV detector.

-

Collect the peak corresponding to this compound using a fraction collector.

-

Evaporate the solvent to obtain pure this compound.

Structure Elucidation of this compound

The structure of this compound was originally elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

a. Nuclear Magnetic Resonance (NMR) Spectroscopy:

b. Mass Spectrometry (MS):

-

Electron Ionization Mass Spectrometry (EI-MS): This technique is used to determine the molecular weight of the compound and to obtain a characteristic fragmentation pattern. The fragmentation of sesquiterpenoids like this compound typically involves the loss of small neutral molecules such as water (H₂O) and methyl groups (CH₃), as well as characteristic cleavages of the carbon skeleton. A detailed fragmentation pattern for this compound is not widely published, but analysis of the mass spectrum would reveal a molecular ion peak and several fragment ions that are indicative of its structure.

Signaling Pathways for this compound Production

The induction of this compound biosynthesis is a tightly regulated process involving complex signaling networks. Two key pathways, the Mitogen-Activated Protein Kinase (MAPK) cascade and calcium signaling, play pivotal roles.

MAPK Signaling Pathway

Elicitor recognition at the cell surface activates a phosphorylation cascade involving a series of MAPK kinases (MAPKKK, MAPKK, and MAPK). This cascade ultimately leads to the activation of transcription factors that bind to the promoters of this compound biosynthesis genes (e.g., EAS and EAH), thereby upregulating their expression.

Caption: MAPK signaling cascade for this compound biosynthesis.

Calcium Signaling Pathway

Elicitor binding also triggers an influx of calcium ions (Ca²⁺) into the cytosol. This increase in intracellular Ca²⁺ is sensed by calcium-binding proteins such as Calmodulin (CaM) and Calcium-Dependent Protein Kinases (CDPKs). These activated proteins can then modulate the activity of downstream targets, including transcription factors, leading to the expression of defense-related genes, including those for this compound synthesis.

Caption: Calcium signaling pathway in this compound induction.

Experimental Workflow for this compound Isolation and Analysis

The overall process from plant material to purified this compound involves a series of sequential steps.

Caption: General workflow for this compound isolation.

Conclusion

The discovery and isolation of this compound from Capsicum annuum represent a significant advancement in the field of plant pathology and natural product chemistry. This technical guide has provided a comprehensive overview of the key aspects of this compound research, from its biosynthesis and elicitation to the detailed signaling pathways that regulate its production. While detailed protocols for extraction and purification are provided, it is important to note that specific optimization may be required depending on the experimental setup. The quantitative data presented highlights the variability in this compound yield, emphasizing the importance of selecting appropriate cultivars and elicitation strategies for maximizing production. The elucidation of the MAPK and calcium signaling pathways offers potential targets for genetic engineering to enhance disease resistance in crops. Further research into the pharmacological properties of this compound holds promise for the development of new therapeutic agents.

References

- 1. Biosynthesis of the sesquiterpenic phytoalexin this compound in elicited root cultures of chili pepper (Capsicum annuum) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The ameliorative effects of this compound isolated from elicited Capsicum annuum on mouse splenocyte immune responses and neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Capsidiol Biosynthesis Pathway in Nicotiana tabacum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capsidiol is a bicyclic sesquiterpenoid phytoalexin produced by several species of the Solanaceae family, including Nicotiana tabacum (tobacco), in response to pathogen attack, particularly from fungi. As a key component of the plant's defense mechanism, this compound exhibits significant antifungal and antimicrobial properties. Understanding the intricacies of its biosynthesis is crucial for developing disease-resistant plant varieties and for the potential biotechnological production of this valuable compound for pharmaceutical and agricultural applications. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in Nicotiana tabacum, detailing the enzymatic steps, genetic regulation, and the signaling cascade that triggers its production. The guide also includes detailed experimental protocols for the study of this pathway and quantitative data to support further research and development.

The Core Biosynthesis Pathway

The biosynthesis of this compound in Nicotiana tabacum originates from the mevalonate pathway, which provides the universal C5 precursor, isopentenyl pyrophosphate (IPP), and its isomer, dimethylallyl pyrophosphate (DMAPP). The pathway to this compound branches off from the central isoprenoid metabolism at the level of farnesyl pyrophosphate (FPP), a C15 intermediate. The conversion of FPP to this compound is a two-step process catalyzed by two key enzymes: 5-epi-aristolochene synthase (EAS) and 5-epi-aristolochene dihydroxylase (EAH).

Step 1: Cyclization of Farnesyl Pyrophosphate (FPP)

The first committed step in this compound biosynthesis is the cyclization of the linear FPP molecule to form the bicyclic sesquiterpene hydrocarbon, 5-epi-aristolochene. This complex rearrangement is catalyzed by 5-epi-aristolochene synthase (EAS) , a sesquiterpene cyclase. The reaction proceeds through the formation of a germacrene A intermediate.

Step 2: Dihydroxylation of 5-epi-aristolochene

The final step in the pathway is the stereospecific dihydroxylation of 5-epi-aristolochene to yield this compound. This two-step oxidation is catalyzed by a single cytochrome P450 enzyme, 5-epi-aristolochene dihydroxylase (EAH) . The hydroxylation occurs sequentially at the C1 and C3 positions of the 5-epi-aristolochene backbone.

Diagram of the this compound Biosynthesis Pathway

Caption: Core enzymatic steps in the biosynthesis of this compound from farnesyl pyrophosphate.

Quantitative Data

The production of this compound and the expression of its biosynthetic genes are tightly regulated and can be induced to high levels upon elicitation. The following tables summarize key quantitative data related to the pathway.

Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Reference |

| EAH | 5-epi-aristolochene | 1.8 ± 0.3 | 1.9 ± 0.1 | [1][2] |

| EAH | 1β-hydroxy-5-epi-aristolochene | 0.5 ± 0.1 | 2.8 ± 0.2 | [1][2] |

| EAH | 3α-hydroxy-5-epi-aristolochene | 2.1 ± 0.4 | 0.9 ± 0.1 | [1][2] |

Elicitor-Induced this compound Production and Gene Expression

The following table provides representative data on the induction of this compound biosynthesis in Nicotiana tabacum cell suspension cultures following treatment with a fungal elicitor.

| Time after Elicitation (hours) | This compound Accumulation (µg/g fresh weight) | EAS mRNA Fold Induction | EAH mRNA Fold Induction |

| 0 | Not detectable | 1 | 1 |

| 4 | - | >100 | >50 |

| 8 | - | >200 | >100 |

| 12 | 25 ± 5 | >100 | >50 |

| 24 | 50 ± 8 | <50 | <20 |

(Note: The data in this table are compiled from multiple sources for illustrative purposes and may not represent a single experiment. Actual values can vary depending on the specific elicitor, its concentration, and the cell culture conditions.)[3][4]

Signaling Pathway and Regulation

The induction of this compound biosynthesis is initiated by the plant's recognition of pathogen-associated molecular patterns (PAMPs), such as fungal elicitors. This recognition triggers a complex signaling cascade that ultimately leads to the transcriptional activation of the EAS and EAH genes.

Key components of this signaling pathway in Nicotiana species include:

-

Elicitor Recognition: Fungal elicitors, such as the protein cryptogein from Phytophthora cryptogea, are perceived by receptors on the plant cell surface.[5][6][7]

-

Early Signaling Events: Elicitor perception leads to rapid downstream signaling events, including ion fluxes (e.g., Ca²⁺ influx), the production of reactive oxygen species (ROS), and the activation of protein kinases.[1][8][9]

-

MAP Kinase Cascade: Mitogen-activated protein kinase (MAPK) cascades are known to play a crucial role in plant defense signaling and are implicated in the regulation of phytoalexin biosynthesis.[10][11][12][13][14]

-

Transcriptional Regulation: The signal is transduced to the nucleus, leading to the activation of specific transcription factors. In Nicotiana species, an ERF2-like transcription factor has been shown to directly bind to the promoter of the EAS gene, thereby activating its transcription.[1][8]

Diagram of the Signaling Pathway for this compound Biosynthesis Induction

Caption: A simplified model of the signaling cascade leading to this compound production.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound biosynthesis.

Elicitation of this compound Production in Nicotiana tabacum Cell Suspension Cultures

a. Preparation of Fungal Elicitor (from Phytophthora spp.)

-

Grow the fungal mycelium in a suitable liquid medium (e.g., potato dextrose broth) for 2-3 weeks at 25°C in the dark.

-

Harvest the mycelium by filtration through cheesecloth and wash thoroughly with sterile distilled water.

-

Homogenize the mycelium in a small volume of water and autoclave the homogenate at 121°C for 20 minutes.

-

Centrifuge the autoclaved homogenate at 10,000 x g for 20 minutes.

-

The resulting supernatant contains the crude elicitor preparation. Determine the carbohydrate or protein concentration for standardization.[5]

b. Elicitor Treatment of Tobacco Cell Cultures

-

Maintain Nicotiana tabacum cell suspension cultures (e.g., BY-2 cell line) in a suitable medium (e.g., Murashige and Skoog medium supplemented with auxin) on a rotary shaker at 25-27°C in the dark.

-

Subculture the cells every 7 days. Use cells in the exponential growth phase (e.g., 4 days after subculture) for elicitation experiments.

-

Add the prepared fungal elicitor to the cell cultures to a final concentration that has been optimized for maximal this compound induction (typically in the range of 50-100 µg/mL of carbohydrate equivalents).

-

Incubate the elicited cultures under the same conditions and harvest cells and medium at various time points for analysis.[15]

Extraction and Quantification of this compound by HPLC

a. Extraction of this compound

-

Separate the cells from the culture medium by vacuum filtration.

-

Extract the culture medium three times with an equal volume of ethyl acetate or a mixture of hexane and ethyl acetate.

-

Extract the harvested cells by homogenizing in acetone or methanol, followed by partitioning with ethyl acetate or hexane.

-

Combine the organic phases from the medium and cell extractions and evaporate to dryness under reduced pressure.

-

Resuspend the dried extract in a known volume of methanol or acetonitrile for HPLC analysis.

b. HPLC Analysis

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile in water is commonly used. For example:

-

Solvent A: Water

-

Solvent B: Acetonitrile

-

Gradient: Start with 30% B, increase linearly to 100% B over 30 minutes, hold at 100% B for 5 minutes, and then return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 210 nm.

-

Quantification: Use an authentic this compound standard to create a calibration curve for accurate quantification.[16][17][18]

Enzyme Assays

a. 5-epi-aristolochene Synthase (EAS) Assay

-

Prepare a crude protein extract from elicited tobacco cells by homogenizing in an extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol, 10 mM DTT).

-

Centrifuge the homogenate to remove cell debris.

-

Set up the assay mixture containing the protein extract, assay buffer (e.g., 25 mM HEPES pH 7.2, 10 mM MgCl₂), and the substrate, [³H]FPP or unlabeled FPP.

-

Overlay the reaction mixture with a layer of hexane to trap the volatile sesquiterpene product.

-

Incubate the reaction at 30°C for a defined period (e.g., 1-2 hours).

-

Vortex to mix the hexane layer and the aqueous phase, then centrifuge to separate the phases.

-

Analyze the hexane layer by gas chromatography-mass spectrometry (GC-MS) to identify and quantify 5-epi-aristolochene, or by liquid scintillation counting if using a radiolabeled substrate.

b. 5-epi-aristolochene Dihydroxylase (EAH) Assay

-

Isolate microsomes from elicited tobacco cells, as EAH is a membrane-bound cytochrome P450 enzyme.

-

The assay mixture should contain the microsomal preparation, a buffer (e.g., 50 mM potassium phosphate pH 7.5), an NADPH-regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase), and the substrate, 5-epi-aristolochene.

-

Incubate the reaction at 30°C with shaking.

-

Stop the reaction by adding a solvent like hexane or ethyl acetate and extract the products.

-

Analyze the extracted products by GC-MS to identify and quantify this compound and any monohydroxylated intermediates.[19]

Gene Expression Analysis by RT-qPCR

a. RNA Extraction and cDNA Synthesis

-

Harvest elicited and control tobacco cells at various time points and immediately freeze in liquid nitrogen.

-

Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol method).

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

b. RT-qPCR

-

Design or obtain validated primers for the EAS and EAH genes, as well as for one or more stably expressed reference genes for normalization (e.g., actin, ubiquitin, or elongation factor 1-alpha).

-

Perform the qPCR reaction using a SYBR Green-based master mix with the synthesized cDNA as a template.

-

The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the control samples.[20][21]

Conclusion

The this compound biosynthesis pathway in Nicotiana tabacum represents a well-defined and inducible defense mechanism against pathogens. The core pathway, involving the enzymes 5-epi-aristolochene synthase and 5-epi-aristolochene dihydroxylase, is regulated by a complex signaling network initiated by fungal elicitors. This technical guide provides a foundational understanding of this pathway, supported by quantitative data and detailed experimental protocols, to facilitate further research into its regulation and potential applications. Future studies may focus on elucidating the finer details of the signaling cascade, identifying additional regulatory elements, and exploring the metabolic engineering of this pathway for enhanced disease resistance or for the production of this compound in heterologous systems.

References

- 1. Early signaling events induced by elicitors of plant defenses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Early signaling network in tobacco cells elicited with methyl jasmonate and cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Biosynthesis and Secretion of Cryptogein, a Protein Elicitor Secreted by Phytophthora cryptogea - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Responses of Cultured Tobacco Cells to Cryptogein, a Proteinaceous Elicitor from Phytophthora cryptogea: Possible Plasmalemma Involvement - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. iris.univr.it [iris.univr.it]

- 10. WRKY Transcription Factors in Nicotiana tabacum Modulate Plant Immunity against Whitefly via Interacting with MAPK Cascade Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. frontiersin.org [frontiersin.org]

- 12. heribert-hirt.org [heribert-hirt.org]

- 13. MAP kinase cascades in plant development and immune signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]

- 15. Induction of Proteinase Inhibitors in Tobacco Cell Suspension Culture by Elicitors of Phytophthora parasitica var. nicotianae - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Determination of this compound in Tobacco Cells Culture by HPLC | Protein Engineering Group [loschmidt.chemi.muni.cz]

- 18. Cloning, heterologous expression, and functional characterization of 5-epi-aristolochene-1,3-dihydroxylase from tobacco (Nicotiana tabacum) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Gene expression of 5-epi-aristolochene synthase and formation of this compound in roots of Nicotiana attenuata and N. sylvestris - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Shield: A Technical Guide to the Mechanism of Action of Capsidiol as a Phytoalexin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capsidiol, a bicyclic sesquiterpenoid phytoalexin, stands as a critical component of the innate immune system in solanaceous plants such as chili pepper (Capsicum annuum) and tobacco (Nicotiana tabacum).[1][2] Produced in response to biotic stressors, particularly fungal infections, this compound exhibits potent antimicrobial properties that are pivotal for plant defense.[2][3] This technical guide provides an in-depth exploration of the multifaceted mechanism of action of this compound, detailing its biosynthesis, antimicrobial activities, and the intricate signaling pathways it modulates. The information presented herein is intended to serve as a comprehensive resource for researchers in plant pathology, natural product chemistry, and drug development.

Biosynthesis of this compound: A Rapid Defense Mobilization

The production of this compound is a hallmark of the plant's long-term defense strategy, initiated upon pathogen recognition.[2] The biosynthesis originates from the mevalonate pathway, with farnesyl pyrophosphate (FPP) serving as the key precursor.[1][2][3] The process is primarily regulated by two key enzymes: 5-epi-aristolochene synthase (EAS) and 5-epi-aristolochene dihydroxylase (EAH), a cytochrome P450 enzyme.[4][5]

The initial and rate-limiting step is the cyclization of FPP to 5-epi-aristolochene, catalyzed by EAS.[2][5] Subsequently, EAH facilitates two successive hydroxylation reactions at the C-1 and C-3 positions of 5-epi-aristolochene to yield this compound.[2][4][5] The genes encoding these enzymes are often located in conserved gene clusters and are co-regulated, ensuring a swift and coordinated response to infection.[4] Pathogen- or elicitor-induced signaling cascades, often involving reactive oxygen species (ROS) and mitogen-activated protein kinases (MAPKs), lead to the transcriptional upregulation of EAS and EAH genes.[1][6][7]

Antimicrobial Spectrum and Efficacy

This compound demonstrates a broad spectrum of antimicrobial activity, primarily targeting fungi and oomycetes, with some reported antibacterial effects. Its efficacy varies depending on the target organism, highlighting a degree of specificity that is consistent with the host range of the producing plants.

Antifungal and Anti-oomycete Activity

This compound is a potent inhibitor of numerous fungal and oomycete pathogens. It effectively hinders mycelial growth and spore germination of economically important pathogens such as Phytophthora capsici, Phytophthora infestans, Alternaria alternata, and Botrytis cinerea.[8][9][10][11] The inhibitory concentrations of this compound against various pathogens are summarized in the table below.

| Target Organism | Assay Type | Concentration | Effect | Reference |

| Phytophthora infestans | Mycelial Growth | 120 µM | Complete inhibition | [8] |

| Phytophthora capsici | Mycelial Growth | 2 mM | Incomplete inhibition | [8] |

| Alternaria alternata | Mycelial Growth | 50 µg/mL | 43.4% reduction in growth | [9] |

| Alternaria alternata | Mycelial Growth | 100 µg/mL | 56.2% reduction in growth | [9] |

| Alternaria alternata | Mycelial Growth | 200 µg/mL | Further reduction in growth | [9] |

| Colletotrichum gloeosporioides | Spore Germination | 1 mM | Inhibition | [11] |

| Phytophthora infestans | Spore Germination | 1 x 10-5 M (ED50) | - | [12] |

Antibacterial Activity

While primarily recognized for its antifungal properties, this compound also exhibits bacteriostatic effects. Notably, it has been shown to inhibit the growth of Helicobacter pylori in vitro.

| Target Organism | Assay Type | Concentration (MIC) | Effect | Reference |

| Helicobacter pylori | In vitro | 200 µg/mL | Bacteriostatic | [3] |

| Escherichia coli | Membrane Vesicle Transport | 50 µg/mL | Inhibition of D-lactate-dependent glycine transport | [13] |

Core Mechanism of Action: Disrupting the Cellular Fortress

The primary mode of action of this compound involves the disruption of cellular membrane integrity and function in susceptible pathogens. This disruption leads to a cascade of detrimental effects, ultimately culminating in growth inhibition and cell death.

Membrane Perturbation

This compound's lipophilic nature allows it to intercalate into the lipid bilayer of pathogen cell membranes. This interaction alters membrane fluidity and permeability, leading to the leakage of essential ions and metabolites. The general interaction with the bacterial membrane is considered a key aspect of its antimicrobial activity.[13] For fungi, this membrane disruption can manifest as cytoplasmic granulation and disorganization of cellular contents.[6]

Inhibition of Membrane-Associated Processes

Beyond physical disruption, this compound interferes with vital membrane-associated functions. In bacteria like E. coli, this compound has been shown to inhibit the d-lactate-dependent transport of amino acids, such as glycine, across the cell membrane.[13] This suggests a specific interaction with membrane-bound transport proteins, disrupting nutrient uptake and cellular homeostasis. However, it does not appear to affect vectorial phosphorylation-mediated transport, indicating a degree of specificity in its action.[13]

Modulation of Host Defense Signaling

This compound not only acts as a direct antimicrobial agent but also plays a role in modulating the plant's own defense signaling pathways, contributing to a more robust and multifaceted immune response.

Priming of Defense Responses

The transcriptional induction of this compound biosynthesis genes by wounding can "prime" the plant for a more rapid and potent response to subsequent pathogen attack.[14] While wounding alone may not lead to significant this compound accumulation, it elevates the transcript levels of EAS and EAH.[14] This pre-emptive measure allows for a swift deployment of this compound upon pathogen recognition, minimizing the window of opportunity for the pathogen to establish an infection.[14]

Crosstalk with Hormonal Signaling Pathways

The regulation of this compound biosynthesis is intricately linked with plant hormone signaling. While jasmonic acid (JA) and ethylene (ET) are key regulators of many defense responses, this compound production in Nicotiana attenuata appears to be regulated independently of these pathways.[10] Instead, its biosynthesis is transcriptionally controlled by an ERF2-like transcription factor.[10] Furthermore, abscisic acid (ABA) has been shown to negatively regulate this compound production, suggesting a complex interplay of hormonal signals that fine-tune the plant's defense response.[15]

Experimental Protocols

A thorough understanding of this compound's mechanism of action relies on a suite of robust experimental protocols. Below are outlines of key methodologies.

Quantification of this compound

A simple and rapid spectrophotometric method can be employed for the quantification of this compound, particularly in elicited plant tissues.[16][17]

-

Extraction: Homogenize plant tissue in a suitable organic solvent (e.g., ethanol or ethyl acetate).

-

Purification: Perform a liquid-liquid extraction to partition this compound into the organic phase. Further purification can be achieved using solid-phase extraction (SPE) or thin-layer chromatography (TLC).

-

Spectrophotometry: Measure the absorbance of the purified extract at the characteristic wavelength for this compound (approximately 285 nm).

-

Quantification: Determine the concentration of this compound using a standard curve generated with purified this compound. High-performance liquid chromatography (HPLC) can also be used for more precise quantification.

Antimicrobial Activity Assays

-

Mycelial Growth Inhibition Assay:

-

Prepare potato dextrose agar (PDA) plates amended with varying concentrations of this compound.

-

Inoculate the center of each plate with a mycelial plug from an actively growing culture of the target fungus.

-

Incubate the plates under optimal growth conditions.

-

Measure the radial growth of the fungal colony over time and compare it to a control (without this compound).

-

-

Spore Germination Assay:

-

Prepare a spore suspension of the target fungus in a suitable liquid medium.

-

Add different concentrations of this compound to the spore suspension.

-

Incubate the suspensions under conditions that promote germination.

-

Using a microscope, determine the percentage of germinated spores in each treatment compared to a control.

-

Membrane Integrity Assay

-

SYTOX Green Staining:

-

Treat fungal protoplasts or bacterial cells with this compound.

-

Add SYTOX Green, a fluorescent dye that can only enter cells with compromised plasma membranes.

-

Measure the fluorescence intensity using a fluorometer or view the cells under a fluorescence microscope. An increase in fluorescence indicates a loss of membrane integrity.

-

Conclusion and Future Directions

This compound's mechanism of action is a compelling example of the sophistication of plant chemical defenses. Its ability to directly inhibit pathogen growth by disrupting cell membranes, coupled with its role in modulating host defense signaling, underscores its importance as a phytoalexin. For drug development professionals, the multifaceted action of this compound presents an interesting scaffold for the development of novel antifungal agents.

Future research should focus on elucidating the specific molecular targets of this compound within the pathogen cell membrane and its potential to inhibit other cellular processes. A deeper understanding of the regulatory networks governing this compound biosynthesis could pave the way for engineering crops with enhanced disease resistance. Furthermore, exploring potential synergistic interactions between this compound and other antimicrobial compounds could lead to the development of more effective and durable disease control strategies. The continued investigation of this remarkable phytoalexin holds significant promise for both agriculture and medicine.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound|CAS 37208-05-2|For Research [benchchem.com]

- 3. Showing Compound this compound (FDB014812) - FooDB [foodb.ca]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. plantsjournal.com [plantsjournal.com]

- 7. Transcriptional induction of this compound synthesis genes by wounding can promote pathogen signal-induced this compound synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Variation in this compound Sensitivity between Phytophthora infestans and Phytophthora capsici Is Consistent with Their Host Range - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. Host-Pathogen Interactions : XXIII. The Mechanism of the Antibacterial Action of Glycinol, a Pterocarpan Phytoalexin Synthesized by Soybeans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Transcriptional induction of this compound synthesis genes by wounding can promote pathogen signal-induced this compound synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Modulation of Phytoalexin Biosynthesis in Engineered Plants for Disease Resistance | MDPI [mdpi.com]

- 16. Biosynthesis of the sesquiterpenic phytoalexin this compound in elicited root cultures of chili pepper (Capsicum annuum) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A Simple and Rapid Assay for Measuring Phytoalexin Pisatin, an Indicator of Plant Defense Response in Pea (Pisum sativum L.) - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Capsidiol in Plant Defense Against Fungal Pathogens: A Technical Guide

Abstract

Capsidiol, a sesquiterpenoid phytoalexin, is a critical component of the induced defense system in many solanaceous plants, including tobacco (Nicotiana spp.) and pepper (Capsicum spp.).[1][2] Its production is triggered by various biotic and abiotic stresses, most notably infection by fungal pathogens. This technical guide provides an in-depth overview of the biosynthesis of this compound, the signaling pathways that regulate its production, its antifungal mechanisms, and detailed protocols for its study. This document is intended for researchers, scientists, and professionals in the fields of plant pathology, biochemistry, and drug development.

Introduction

Plants have evolved sophisticated defense mechanisms to counteract pathogen attacks.[3][4] One such strategy is the production of phytoalexins, which are low molecular weight antimicrobial compounds that are synthesized de novo and accumulate at the site of infection.[1][2] this compound is a prominent phytoalexin in several economically important plant species, where it plays a crucial role in conferring resistance against a broad spectrum of fungal pathogens.[5] Understanding the molecular underpinnings of this compound-mediated defense is paramount for the development of novel strategies for crop protection and for the potential discovery of new antifungal agents.

This compound Biosynthesis

This compound is a bicyclic dihydroxylated sesquiterpene derived from the mevalonate pathway.[1][2] The biosynthesis of this compound from the central isoprenoid precursor, farnesyl pyrophosphate (FPP), is a two-step enzymatic process.[6][7]

The key enzymes involved in the final steps of this compound biosynthesis are:

-

5-epi-aristolochene synthase (EAS) : This sesquiterpene cyclase catalyzes the conversion of FPP to 5-epi-aristolochene, which is the committed step in this compound biosynthesis.[6][8]

-

5-epi-aristolochene dihydroxylase (EAH) : A cytochrome P450 monooxygenase that carries out the sequential hydroxylation of 5-epi-aristolochene at the C1 and C3 positions to yield this compound.[6][7]

The genes encoding EAS and EAH are often found in co-regulated gene clusters and are rapidly and strongly induced upon pathogen infection or elicitor treatment.[7][9]

Signaling Pathways Regulating this compound Production

The induction of this compound biosynthesis is a tightly regulated process involving a complex signaling network that integrates signals from pathogen recognition with downstream hormonal pathways.

Elicitor Recognition and Early Signaling

The process is initiated by the recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) by plant cell surface receptors. This recognition triggers a cascade of early signaling events, including ion fluxes and the activation of mitogen-activated protein kinase (MAPK) cascades.[10] In tobacco, the wound-responsive MAPKs, WIPK and SIPK, have been shown to be essential for the transcriptional induction of this compound biosynthesis genes.[8]

Hormonal Regulation

Several plant hormones play crucial roles in modulating this compound production:

-

Ethylene (ET) and Jasmonic Acid (JA): Both ET and JA are key signaling molecules in plant defense and have been shown to act synergistically to induce the expression of this compound biosynthetic genes.[11][12] The transcription factor ERF2 has been identified as a positive regulator of this compound biosynthesis, directly activating the transcription of EAS genes.[2][6]

-

Abscisic Acid (ABA): In contrast to ET and JA, ABA acts as a negative regulator of this compound synthesis.[1][7][8] ABA-deficient mutants exhibit enhanced this compound production upon elicitation, suggesting that ABA is involved in a checkpoint to fine-tune the magnitude of the phytoalexin response.[1][8]

Antifungal Activity of this compound

This compound exhibits broad-spectrum antifungal activity against a variety of plant pathogenic fungi. Its primary mode of action is believed to be the disruption of fungal cell membrane integrity.[13] This can lead to leakage of cellular contents and ultimately, cell death.

Quantitative Data on Antifungal Activity

The following table summarizes the reported antifungal activity of this compound against various fungal pathogens. It is important to note that the methodologies for determining antifungal activity can vary between studies, which may influence the reported values.

| Fungal Pathogen | Plant Host | Antifungal Activity Metric | Concentration | Reference |

| Alternaria alternata | Nicotiana attenuata | Mycelial growth reduction | 50 µg/mL (43.4% reduction) | [10] |

| Alternaria alternata | Nicotiana attenuata | Mycelial growth reduction | 100 µg/mL (56.2% reduction) | [10] |

| Alternaria alternata | Nicotiana attenuata | Mycelial growth reduction | 200 µg/mL (62.9% reduction) | [10] |

| Colletotrichum gloeosporioides | Capsicum annuum | Mycelial growth inhibition | 0.1 mM | [14] |

| Colletotrichum gloeosporioides | Capsicum annuum | Mycelial growth inhibition | 1 mM | [14] |

| Phytophthora infestans | Nicotiana benthamiana | Growth inhibition | 10 µM | [13] |

| Phytophthora capsici | Capsicum annuum | Stunted mycelial branching | 400 µM | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Extraction and Quantification of this compound by HPLC

This protocol is adapted from methodologies described in the literature for the extraction and quantification of capsaicinoids and other secondary metabolites from plant tissues.[15][16][17][18][19]

Materials:

-

Plant tissue (e.g., leaves, fruits)

-

Liquid nitrogen

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (or other suitable acid for mobile phase)

-

This compound standard

-

Mortar and pestle or tissue homogenizer

-

Centrifuge

-

HPLC system with a C8 or C18 column and UV detector

Procedure:

-

Sample Preparation:

-

Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

-

-

Extraction:

-

Add 1 mL of 80% methanol to the tissue powder.

-

Vortex thoroughly for 1 minute.

-

Sonicate for 30 minutes in a water bath.

-

Centrifuge at 13,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Repeat the extraction process on the pellet with another 1 mL of 80% methanol.

-

Pool the supernatants.

-

-

HPLC Analysis:

-

Filter the pooled supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

Prepare a standard curve using a serial dilution of the this compound standard.

-

Inject 10-20 µL of the sample and standards onto the HPLC system.

-

Example HPLC Conditions:

-

Quantify the amount of this compound in the samples by comparing the peak areas to the standard curve.

-

In Vitro Antifungal Activity Assay

This protocol outlines a general method for assessing the antifungal activity of this compound using a broth microdilution assay.[20][21][22]

Materials:

-

Fungal pathogen of interest

-

Appropriate liquid growth medium (e.g., Potato Dextrose Broth, PDB)

-

This compound stock solution (dissolved in a suitable solvent like DMSO or ethanol)

-

Sterile 96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Inoculum Preparation:

-

Grow the fungal pathogen on a suitable agar medium.

-

Prepare a spore suspension or mycelial fragment suspension in sterile water or saline.

-

Adjust the concentration of the inoculum to a standardized value (e.g., 1 x 10^5 spores/mL) using a hemocytometer or by measuring optical density.

-

-

Assay Setup:

-

In a 96-well plate, perform a serial dilution of the this compound stock solution in the liquid growth medium to achieve a range of desired final concentrations.

-

Include a positive control (medium with inoculum, no this compound) and a negative control (medium only).

-

If a solvent was used to dissolve this compound, include a solvent control (medium with inoculum and the same concentration of solvent as in the highest this compound concentration well).

-

Add the fungal inoculum to each well (except the negative control).

-

-

Incubation and Measurement:

-

Incubate the plate at the optimal growth temperature for the fungus for a specified period (e.g., 24-72 hours).

-

Measure the fungal growth by reading the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of growth inhibition for each this compound concentration relative to the positive control.

-

Determine the EC50 value (the concentration of this compound that inhibits 50% of fungal growth) by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

-

Gene Expression Analysis of EAS and EAH by RT-qPCR

This protocol provides a general workflow for analyzing the expression of the key this compound biosynthetic genes, EAS and EAH, using reverse transcription-quantitative PCR (RT-qPCR).[4][9][23][24]

Materials:

-

Plant tissue

-

Liquid nitrogen

-

RNA extraction kit

-

DNase I

-

Reverse transcriptase kit

-

qPCR master mix (e.g., SYBR Green-based)

-

Gene-specific primers for EAS, EAH, and a reference gene (e.g., actin or ubiquitin)

-

qPCR instrument

Procedure:

-

RNA Extraction and DNase Treatment:

-

Harvest plant tissue and immediately freeze in liquid nitrogen.

-

Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol-based extraction).

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Assess the quality and quantity of the RNA using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose gel.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase kit according to the manufacturer's instructions.

-

-

qPCR:

-

Set up the qPCR reactions in a 96-well plate, including reactions for the target genes (EAS, EAH) and the reference gene.

-

Each reaction should contain the qPCR master mix, forward and reverse primers, and cDNA template.

-

Include no-template controls (NTCs) to check for contamination.

-

Run the qPCR program on a real-time PCR instrument.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative expression of the target genes using a method such as the 2-ΔΔCt method, normalizing to the expression of the reference gene.

-

Conclusion and Future Directions

This compound is a vital component of the plant's defense arsenal against fungal pathogens. The elucidation of its biosynthetic pathway and the signaling networks that regulate its production has provided valuable insights into the molecular basis of plant immunity. Future research should focus on further dissecting the intricate cross-talk between different hormonal pathways in the regulation of this compound biosynthesis. Moreover, a deeper understanding of the mechanisms by which fungal pathogens may detoxify or evade the effects of this compound could lead to the development of more durable disease resistance strategies in crops. The potent antifungal activity of this compound also warrants further investigation for its potential application in agriculture and medicine.

References

- 1. Abscisic acid negatively regulates elicitor-induced synthesis of this compound in wild tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An ERF2-like transcription factor regulates production of the defense sesquiterpene this compound upon Alternaria alternata infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A General Protocol for Accurate Gene Expression Analysis in Plants | Springer Nature Experiments [experiments.springernature.com]

- 5. Ethylene-Inducible AP2/ERF Transcription Factor Involved in the Capsaicinoid Biosynthesis in Capsicum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An ERF2-like transcription factor regulates production of the defense sesquiterpene this compound upon Alternaria alternata infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Abscisic Acid Negatively Regulates Elicitor-Induced Synthesis of this compound in Wild Tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Genome-Wide Analysis of Gene Expression during Early Arabidopsis Flower Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Jasmonic Acid/Ethylene-Activated Signaling Cascade - Georg-August-Universität Göttingen [uni-goettingen.de]

- 12. Stronger together: Ethylene, jasmonic acid, and MAPK signaling pathways synergistically induce camalexin synthesis for plant disease resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Short-Term Antifungal Treatments of Caprylic Acid with Carvacrol or Thymol Induce Synergistic 6-Log Reduction of Pathogenic Candida albicans by Cell Membrane Disruption and Efflux Pump Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. Determination of this compound in Tobacco Cells Culture by HPLC | Protein Engineering Group [loschmidt.chemi.muni.cz]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Development and Validation of an HPLC Method for Simultaneous Determination of Capsaicinoids and Camphor in Over-the-Counter Medication for Topical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. benchchem.com [benchchem.com]

- 22. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A General Protocol for Accurate Gene Expression Analysis in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Gene Expression: A Review on Methods for the Study of Defense-Related Gene Differential Expression in Plants - American Journal of Plant Sciences - SCIRP [scirp.org]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Capsidiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capsidiol is a bicyclic sesquiterpenoid phytoalexin that plays a crucial role in the defense mechanisms of solanaceous plants, such as chili peppers (Capsicum annuum) and tobacco (Nicotiana tabacum).[1] As a phytoalexin, it is produced in response to fungal infections and other biotic and abiotic stressors, exhibiting potent antifungal properties.[2] Its complex chemical structure and stereochemistry are fundamental to its biological activity, making it a subject of significant interest in the fields of natural product chemistry, plant pathology, and drug development. This guide provides a comprehensive overview of the chemical structure, stereochemistry, and relevant experimental methodologies for the study of this compound.

Chemical Structure

This compound is classified as an eremophilane sesquiterpenoid, characterized by a bicyclic core structure.[3] Its chemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (1R,3R,4S,4aR,6R)-4,4a-dimethyl-6-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene-1,3-diol | [3][4] |

| Systematic IUPAC Name | 4α-Eremophila-9,11-diene-1β,3α-diol | [5] |

| Chemical Formula | C₁₅H₂₄O₂ | [4][5] |

| Molecular Weight | 236.35 g/mol | [4][5] |

| CAS Number | 37208-05-2 | [4][5] |

| Appearance | Colorless to pale yellow solid | [6] |

| Solubility | Soluble in organic solvents, limited solubility in water | [6] |

Stereochemistry

The stereochemistry of this compound is critical to its biological function. The molecule possesses five stereocenters, leading to a specific three-dimensional arrangement of its atoms.

The absolute configuration of this compound has been determined as (1R, 3R, 4S, 4aR, 6R) .[3][4] This specific arrangement of chiral centers is crucial for its antifungal activity. The determination of this absolute stereochemistry was achieved through a combination of X-ray crystallographic analysis and detailed Nuclear Magnetic Resonance (NMR) spectroscopy studies.

Experimental Protocols

Extraction and Purification of this compound from Capsicum annuum

This protocol outlines the steps for extracting and purifying this compound from chili pepper fruit, a common source of this phytoalexin.

Materials:

-

Fresh chili peppers (Capsicum annuum)

-

Ethanol (95%)

-

Hexane

-

Ethyl acetate

-

Silica gel for column chromatography

-

Soxhlet extractor

-

Rotary evaporator

-

Glass columns for chromatography

-

Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

-

Sample Preparation: Fresh chili peppers are washed, dried, and ground into a fine powder.[7][8]

-

Soxhlet Extraction: The powdered pepper is placed in a thimble and extracted with 95% ethanol using a Soxhlet extractor for 6-8 hours.[9] This initial extraction yields a crude oleoresin containing capsaicinoids, pigments, and other lipids in addition to this compound.[10]

-

Solvent Partitioning: The crude ethanol extract is concentrated using a rotary evaporator. The resulting residue is then partitioned between hexane and 95% ethanol to remove nonpolar compounds. The ethanol phase, containing the more polar this compound, is collected.

-

Silica Gel Column Chromatography: The concentrated ethanol fraction is subjected to silica gel column chromatography.[10]

-

The column is packed with silica gel in hexane.

-

The sample is loaded onto the column.

-

The column is eluted with a gradient of increasing polarity, typically starting with hexane and gradually increasing the proportion of ethyl acetate.

-

Fractions are collected and monitored by TLC.

-

-

Fraction Analysis and Purification: Fractions showing the presence of this compound (identified by comparison with a standard on TLC) are pooled. The pooled fractions are further purified by repeated column chromatography until a pure compound is obtained.

-

Crystallization: The purified this compound can be crystallized from a suitable solvent system, such as ether-petroleum ether, to obtain crystals for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction for Stereochemical Determination

This protocol provides a general framework for determining the absolute stereochemistry of a sesquiterpenoid like this compound using single-crystal X-ray diffraction.

Materials:

-

Purified, crystalline this compound

-

Cryo-protectant (e.g., paratone-N oil)

-

Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα radiation) and a detector (e.g., CCD or CMOS).[1][11]

Procedure:

-

Crystal Selection and Mounting: A single, well-formed crystal of this compound (typically 0.1-0.3 mm in size) is selected under a microscope.[12] The crystal is mounted on a goniometer head using a cryo-loop and a cryo-protectant to prevent ice formation during data collection at low temperatures.

-

Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on the detector.[12] A complete dataset is obtained by collecting a series of diffraction images at different crystal orientations.

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots.[1]

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is then refined against the experimental diffraction data to determine the precise atomic positions.[11]

-

Absolute Stereochemistry Determination: The absolute configuration is determined by analyzing the anomalous scattering of the X-rays, often by calculating the Flack parameter. A value close to zero for the Flack parameter confirms the correct absolute stereochemistry.

1D and 2D NMR Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for elucidating the detailed chemical structure and stereochemistry of organic molecules in solution.

Materials:

-

Purified this compound

-

Deuterated solvent (e.g., chloroform-d, CDCl₃)

-

NMR spectrometer (e.g., 500 MHz or higher)

Procedure:

-

Sample Preparation: A small amount of purified this compound (typically 1-5 mg) is dissolved in a deuterated solvent and transferred to an NMR tube.

-

Data Acquisition: A series of 1D and 2D NMR spectra are acquired.

-

¹H NMR: Provides information about the number and chemical environment of the hydrogen atoms.

-

¹³C NMR: Provides information about the number and chemical environment of the carbon atoms.[4][13][14]

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are two or three bonds apart, helping to piece together the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is crucial for determining the relative stereochemistry.

-

-

Data Processing and Analysis: The acquired NMR data are processed (Fourier transformation, phasing, and baseline correction) and analyzed to assign all proton and carbon signals and to determine the connectivity and stereochemical relationships within the molecule.

Signaling Pathways and Experimental Workflows

Biosynthesis of this compound

The biosynthesis of this compound begins with farnesyl pyrophosphate (FPP), a common precursor for sesquiterpenoids, derived from the mevalonate pathway.[5] The key steps are catalyzed by two enzymes: 5-epi-aristolochene synthase (EAS) and 5-epi-aristolochene dihydroxylase (EAH), a cytochrome P450 enzyme.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. Jasmonic acid is a signal transducer in elicitor-induced plant cell cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Simple and Rapid Assay for Measuring Phytoalexin Pisatin, an Indicator of Plant Defense Response in Pea (Pisum sativum L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. Extraction and Purification of Capsaicin from Capsicum Oleoresin Using a Combination of Tunable Aqueous Polymer-Phase Impregnated Resin (TAPPIR) Extraction and Chromatography Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

A Technical Guide to the Natural Sources and Accumulation of Capsidiol in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Capsidiol, a bicyclic sesquiterpenoid phytoalexin, is a key component of the defense mechanisms in several plant species, notably within the Solanaceae family. Its accumulation is induced by a variety of biotic and abiotic stressors, and it exhibits significant antimicrobial and antifungal properties. This technical guide provides an in-depth overview of the natural sources of this compound, its biosynthetic pathway, and the signaling cascades that regulate its accumulation in plants. Furthermore, this guide details experimental protocols for the extraction, quantification, and analysis of this compound, and presents quantitative data on its accumulation under various eliciting conditions to support further research and potential applications in drug development.

Natural Sources and Elicitation of this compound

This compound is primarily found in plants belonging to the Solanaceae family, with significant accumulation reported in Nicotiana species (tobacco) and Capsicum annuum (chili pepper) in response to stress.[1][2] As a phytoalexin, its production is not constitutive but is instead induced by various external stimuli, which can be broadly categorized as biotic and abiotic elicitors.

Biotic Elicitors:

-

Fungal Pathogens: Infection by fungal pathogens is a potent inducer of this compound biosynthesis. For instance, the oomycete Phytophthora capsici triggers significant this compound accumulation in chili pepper.[1][2] Similarly, Alternaria alternata infection in Nicotiana attenuata leads to a dramatic increase in this compound levels.[3]

-

Elicitins: Proteins secreted by pathogens, such as elicitins from Phytophthora species, can act as specific elicitors of the defense response, including this compound production.

-

Cellulase: Enzymes like cellulase, often associated with fungal cell walls, are effective elicitors of this compound synthesis in cell cultures of Capsicum annuum.[4][5]

-

Yeast Extract: Preparations of yeast extract can also serve as a general biotic elicitor, stimulating this compound accumulation.

Abiotic Elicitors:

-

Wounding: Mechanical damage to plant tissues can prime the plant for a more robust defense response, including the transcriptional activation of this compound biosynthesis genes, although it may not always lead to the accumulation of the final product without a secondary stimulus.[6]

-

Heavy Metals: Certain heavy metal ions can induce a stress response that includes the production of phytoalexins like this compound.

-

Ultraviolet (UV) Radiation: Exposure to UV radiation has been shown to increase this compound content in pepper leaves.

The following table summarizes the quantitative accumulation of this compound in response to various elicitors in different plant systems.

| Plant Species/System | Elicitor | Elicitor Concentration | Time Post-Elicitation | This compound Accumulation | Reference |

| Capsicum annuum (cell suspension cultures) | Cellulase | 3 µg/mL | - | Significant accumulation | [5] |

| Capsicum annuum (cell suspension cultures) | Cellulase | 1500 µg/mL | 24 h | 91.42 ± 3.9 µg/mL | [2] |

| Nicotiana attenuata (young leaves) | Alternaria alternata | - | 3 days | 50.68 ± 3.10 µg/g fresh leaf | [3] |

| Capsicum annuum (root cultures) | Cellulase | Optimal | 24 h | Maximal production | [4][7] |

| Nicotiana tabacum (cell suspension culture) | Fungal Elicitor | Proportional to amount | - | Proportional accumulation | [8] |

Biosynthesis of this compound

This compound is a sesquiterpenoid derived from the mevalonate pathway. The biosynthesis of this compound from the central metabolite farnesyl pyrophosphate (FPP) involves two key enzymatic steps catalyzed by 5-epi-aristolochene synthase (EAS) and 5-epi-aristolochene dihydroxylase (EAH).

-

Cyclization of FPP: The first committed step is the cyclization of the acyclic precursor, FPP, to the bicyclic sesquiterpene, 5-epi-aristolochene. This reaction is catalyzed by 5-epi-aristolochene synthase (EAS), a sesquiterpene cyclase.[2]

-

Hydroxylation of 5-epi-aristolochene: Subsequently, 5-epi-aristolochene undergoes two hydroxylation reactions at the C1 and C3 positions to form this compound. Both of these reactions are catalyzed by a single cytochrome P450 enzyme, 5-epi-aristolochene dihydroxylase (EAH).

The genes encoding both EAS and EAH are typically transcriptionally silent in healthy, unstressed plants and are rapidly induced upon perception of elicitor signals.

References

- 1. Simplified Protocol to Demonstrate Gene Expression in Nicotiana benthamiana Using an Agrobacterium-Mediated Transient Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Induction of Phytoalexin Biosynthesis: WRKY33 Is a Target of MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of the sesquiterpenic phytoalexin this compound in elicited root cultures of chili pepper (Capsicum annuum) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Transcriptional induction of this compound synthesis genes by wounding can promote pathogen signal-induced this compound synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Western Blot Protocols and Recipes | Thermo Fisher Scientific - JP [thermofisher.com]

Capsidiol: A Sesquiterpenoid Phytoalexin in Solanaceae with Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Capsidiol is a bicyclic sesquiterpenoid phytoalexin that plays a crucial role in the defense mechanisms of various species within the Solanaceae family, notably tobacco (Nicotiana spp.) and pepper (Capsicum spp.).[1][2] As a secondary metabolite, its production is induced in response to biotic and abiotic stresses, particularly fungal infections.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its biosynthesis, regulation, biological activities, and the analytical methods for its quantification. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in the potential applications of this multifaceted compound.

Biosynthesis of this compound

This compound is synthesized via the mevalonate pathway, with farnesyl pyrophosphate (FPP) serving as the key precursor.[2] The biosynthesis is a two-step enzymatic process involving two key enzymes: 5-epi-aristolochene synthase (EAS) and 5-epi-aristolochene dihydroxylase (EAH), a cytochrome P450 enzyme.[1]

-

Cyclization of FPP: EAS catalyzes the cyclization of the linear FPP molecule to form the bicyclic sesquiterpene hydrocarbon, 5-epi-aristolochene. This is considered a critical and often rate-limiting step in this compound biosynthesis.[1]

-

Hydroxylation: Subsequently, EAH mediates two hydroxylation reactions on the 5-epi-aristolochene backbone to produce this compound.[1]

The genes encoding EAS and EAH are often found to be clustered in the genome and are co-regulated, ensuring an efficient and coordinated response to stress signals.

Caption: Biosynthetic pathway of this compound from farnesyl pyrophosphate.

Regulation of this compound Production

The production of this compound is tightly regulated and is induced by a variety of stimuli, including pathogen attack, elicitors, and wounding.

Elicitor-Induced Production

A wide range of elicitors, both biotic and abiotic, can trigger the accumulation of this compound. Fungal cell wall components, such as glucans and glycoproteins, are potent inducers.[2] For instance, inoculation of Nicotiana attenuata with the fungal pathogen Alternaria alternata leads to a dramatic increase in this compound levels.[1] Similarly, treating Capsicum annuum fruits with various biotic elicitors, including Phytophthora capsici and Alternaria alternata, has been shown to induce this compound accumulation. The highest accumulation was observed with the A. alternata elicitor.

| Plant Species | Elicitor/Pathogen | This compound Concentration | Reference |

| Nicotiana attenuata (young leaves) | Alternaria alternata (3 days post-inoculation) | 50.68 ± 3.10 µg/g fresh weight | [1] |

| Nicotiana benthamiana (leaves) | INF1 elicitor (150 nM for 9 h) | Ratio of secreted to intracellular this compound: 1.5-2.5 | [3] |